molecular formula C18H24N2O2S2 B14118337 2-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14118337
M. Wt: 364.5 g/mol
InChI Key: RHSWNKXXALUZSQ-UHFFFAOYSA-N
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Description

2-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring via a sulfanylmethyl group. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Attachment of Sulfanylmethyl Group: The benzothiazole derivative is then reacted with a suitable sulfanylmethylating agent, such as chloromethyl methyl sulfide, under basic conditions.

    Formation of Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the sulfanylmethylated benzothiazole reacts with piperidine-1-carboxylic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanylmethyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside: Known for its fluorescent properties and biological activities.

    2-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of a benzothiazole moiety, a sulfanylmethyl group, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-18(2,3)22-17(21)20-11-7-6-8-13(20)12-23-16-19-14-9-4-5-10-15(14)24-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSWNKXXALUZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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